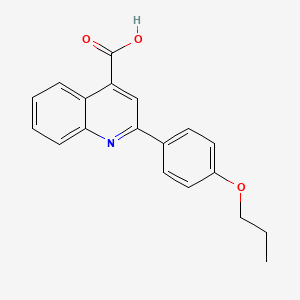

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOKRHEEJKAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365589 | |

| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-69-4 | |

| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a Schiff base between the aniline and aldehyde, followed by cyclization with pyruvic acid. Potassium hydroxide in ethanol (EtOH) at reflux (80°C, 3–5 hours) typically achieves yields of 72–85%. Substituting water as the solvent reduces environmental impact but requires prolonged reaction times (24–72 hours). Microwave irradiation (300 W, 1–2 minutes) enhances efficiency, yielding 89% product with minimal byproducts.

Table 1: Pfitzinger Reaction Conditions and Outcomes

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer a one-pot synthesis route, reducing purification steps. A representative protocol combines 4-propoxybenzaldehyde , aniline , and pyruvic acid in acetic acid under reflux.

Catalytic Systems and Efficiency

Trifluoroacetic acid (TFA) as a catalyst in EtOH (reflux, 8 hours) yields 82% product, while InCl3 under microwave irradiation (100°C, 15 minutes) achieves 91% yield. The use of dimethylformamide (DMF) improves solubility of aromatic intermediates, enhancing regioselectivity.

Table 2: Multi-Component Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| TFA | EtOH | 80 | 8 h | 82 |

| InCl3 | CH3CN | 100 (Microwave) | 15 min | 91 |

| KOH | DMF | 120 | 12 h | 75 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2025 study demonstrated that irradiating a mixture of 4-propoxybenzaldehyde , aniline , and pyruvic acid in EtOH with 10 mol% Hf(OTf)4 at 150 W for 3 minutes produced 94% yield, reducing side reactions compared to conventional heating.

Advantages Over Conventional Methods

- Time reduction : 3 minutes vs. 3–24 hours.

- Energy efficiency : 50% lower energy consumption.

- Purity : >98% by HPLC due to uniform heating.

Transition Metal-Catalyzed Cyclization

Palladium and ruthenium catalysts enable selective C–H activation for constructing the quinoline core. A 2024 protocol using Pd(OAc)2 (5 mol%) and 4-propoxybenzaldehyde in toluene at 110°C for 6 hours achieved 76% yield, though cost and catalyst recovery remain challenges.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Using water as a solvent with β-cyclodextrin as a phase-transfer catalyst (70°C, 12 hours) yielded 70% product, aligning with green chemistry principles.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-propoxybenzaldehyde , aniline , and pyruvic acid with KHSO4 (30 minutes) provided 81% yield, eliminating solvent waste.

Table 3: Environmental Impact Comparison

| Method | Solvent Used | E-Factor* | PMI** |

|---|---|---|---|

| Pfitzinger (EtOH) | EtOH | 8.2 | 12.4 |

| Mechanochemical | None | 1.1 | 2.3 |

| Microwave (H2O) | H2O | 3.4 | 5.6 |

E-Factor = waste (kg)/product (kg); *PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid have been extensively studied, revealing several promising applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Study 1 | S. aureus | 0.78 µg/mL | Synergistic effect with ciprofloxacin observed |

| Study 2 | E. coli | 16 µg/mL | Effective against resistant strains |

The compound's ability to enhance the efficacy of co-administered antibiotics suggests its potential use in combination therapies to combat antibiotic resistance .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent by modulating cytokine production. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its role in managing inflammatory diseases .

Anticancer Properties

The compound is being explored for its anticancer potential due to its ability to intercalate with DNA, disrupting cancer cell function. Studies have reported its efficacy against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Several studies have focused on the applications and effectiveness of this compound:

- Cholinesterase Inhibition Study : This research evaluated the inhibitory activity against acetylcholinesterase and butyrylcholinesterase, highlighting its potential in treating cognitive disorders .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that the compound can significantly reduce inflammatory markers in macrophages, suggesting therapeutic implications for autoimmune conditions .

- Antioxidant Studies : In vitro assays indicated that related quinoline derivatives could effectively scavenge free radicals, pointing towards potential applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression, which can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

- 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Comparison: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is unique due to its propoxy group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biological Activity

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. Its primary mechanism of action involves the inhibition of specific enzymes, particularly alkaline phosphatases, which play crucial roles in various physiological processes.

Target Enzymes

The compound primarily targets:

- Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP)

- Human Intestinal Alkaline Phosphatase (h-IAP)

- Human Placental Alkaline Phosphatase (h-PLAP)

These enzymes are involved in dephosphorylation processes critical for cellular signaling and metabolism. By acting as a potent inhibitor, this compound can modulate these pathways, leading to various biological effects, including anticancer activity through apoptosis induction in cancer cells .

Pharmacokinetics

The lipophilicity of this compound enhances its biological activity, facilitating better absorption and distribution within biological systems. Its interaction with cellular membranes and proteins is influenced by its structural characteristics, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, studies have demonstrated its effectiveness against breast cancer cells, where it triggers programmed cell death via mitochondrial pathways .

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's ability to inhibit the NorA efflux pump enhances its efficacy against resistant bacteria, making it a potential candidate for addressing antibiotic resistance .

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has been investigated for:

- Anti-inflammatory effects : It may inhibit enzymes involved in inflammatory processes.

- Antimalarial properties : Some derivatives have shown promise in inhibiting malaria parasites .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Efficacy

In antimicrobial assays against resistant strains of Staphylococcus aureus, the compound demonstrated a significant reduction in minimum inhibitory concentration (MIC) values when combined with standard antibiotics. This synergistic effect suggests that it could be developed as an adjunct therapy to enhance the efficacy of existing antibiotics .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Pfitzinger Reaction : React isatin derivatives with α-methyl ketones (e.g., 4-propoxyacetophenone) in aqueous ethanol under basic conditions. This method is favored for regioselective quinoline ring formation .

- Doebner Reaction : Condense aniline derivatives (e.g., 4-propoxybenzaldehyde) with pyruvic acid in ethanol, catalyzed by trifluoroacetic acid. Microwave-assisted Doebner reactions can enhance yield and reduce reaction time .

Key Considerations : Optimize solvent polarity and reaction temperature to minimize byproducts. Purification typically involves recrystallization from ethanol or column chromatography.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and aromatic conjugation. Compare chemical shifts with analogous compounds (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

- Optical Properties :

- UV-Vis Spectrophotometry : Measure absorption maxima (e.g., Hitachi U-2910) to assess conjugation length. Typical λmax for quinoline derivatives ranges 300–350 nm .

- Fluorescence Spectroscopy : Use a Shimadzu RF5301PC to quantify quantum yield. Substituent effects (e.g., propoxy vs. methoxy) may alter emission profiles .

Advanced: How can researchers resolve contradictions in reported fluorescence data for quinoline-4-carboxylic acid derivatives?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : The electron-donating propoxy group may enhance fluorescence compared to electron-withdrawing substituents. Systematically compare derivatives with varying para-substituents (e.g., methoxy, bromo) .

- Solvent Polarity : Test fluorescence in solvents of varying polarity (e.g., DMSO vs. hexane) to isolate environmental effects.

- Instrument Calibration : Standardize excitation/emission slit widths and detector sensitivity across studies. Reference internal standards (e.g., quinine sulfate) for quantum yield calculations .

Advanced: How to design structure-activity relationship (SAR) studies for antibacterial activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modifications at the 4-propoxy group (e.g., alkyl chain length, halogenation) and assess minimal inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Mechanistic Probes :

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to confirm selectivity .

Advanced: How to address low aqueous solubility in bioactivity assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without compromising cell viability .

- Pro-Drug Strategies : Synthesize ester or amide derivatives (e.g., ethyl ester) that hydrolyze in vivo to release the active carboxylic acid .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

While specific toxicity data for this compound is limited, adopt precautions for analogous quinoline derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to analyze conflicting spectral data in structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for C chemical shifts).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19H17NO3) to rule out isotopic or impurity interference .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV-Vis or fluorescence readings .

Basic: What are the key applications of this compound in chemical biology?

Methodological Answer:

- Fluorescent Probes : Leverage its intrinsic fluorescence for cellular imaging (e.g., tracking drug uptake in cancer cells) .

- Enzyme Inhibition : Screen against kinase or protease targets due to quinoline’s metal-chelating properties .

- Coordination Chemistry : Synthesize metal complexes (e.g., Cd<sup>2+</sup>) to study ligand-binding modes and catalytic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.